Pentaacetyl geniposide
Description
Properties
CAS No. |
49776-64-9 |
|---|---|
Molecular Formula |
C27H34O15 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
methyl (1S,4aS,7aS)-7-(acetyloxymethyl)-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H34O15/c1-12(28)35-9-17-7-8-18-19(25(33)34-6)10-37-26(21(17)18)42-27-24(40-16(5)32)23(39-15(4)31)22(38-14(3)30)20(41-27)11-36-13(2)29/h7,10,18,20-24,26-27H,8-9,11H2,1-6H3/t18-,20-,21-,22-,23+,24-,26+,27+/m1/s1 |
InChI Key |
LKXMXUPYWQQHNY-JPGAYEHLSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Other CAS No. |
49776-64-9 |
Synonyms |
(Ac)5-geniposide 1-(beta-D-2',3',4',6'-tetraacetylglucopyranosyloxyl)-1,4a,5,7a-tetrahydro-7-(acetomethyl)cyclopentapyran-4-carboxylic acid methyl ester genipin glycoside pentaacetyl geniposide |
Origin of Product |
United States |
Methodological Approaches in Pentaacetyl Geniposide Preparation and Isolation
Extraction Techniques from Natural Sources (Indirectly via Geniposide)
Pentaacetyl geniposide (B1671433) is obtained through the chemical modification of geniposide, which is primarily extracted from the fruits of Gardenia jasminoides Ellis. researchgate.netmdpi.com The initial and crucial step is the efficient extraction of geniposide from this plant material.
Various extraction methods have been developed to optimize the yield of geniposide. A common approach involves the use of solvents such as water, methanol, or ethanol. google.com Reflux extraction with 80% ethanol has been identified as a particularly effective method. researchgate.net To further enhance extraction efficiency, modern techniques like ultrasound-assisted extraction (UAE) are employed. researchgate.net The optimal conditions for UAE have been found to be using water as the solvent, an ultrasonic time of 30 minutes, and a solid-to-liquid ratio of 1:30, which can yield up to 40.31 ± 1.14 mg/g of geniposide. researchgate.net
Following the initial extraction, the crude extract is often purified using macroporous adsorption resins to remove unwanted compounds before proceeding with the synthesis of pentaacetyl geniposide. google.com
Semisynthesis and Derivatization Strategies from Geniposide
The conversion of geniposide to this compound is achieved through a chemical process known as acetylation. This derivatization strategy involves the introduction of acetyl groups to the hydroxyl (-OH) functional groups of the geniposide molecule.
The reaction is typically carried out by treating geniposide with an acetylating agent, such as acetic anhydride, in the presence of a catalyst or a basic solvent like pyridine. This process results in the formation of five ester linkages, leading to the creation of this compound. The progress of this reaction can be monitored using thin-layer chromatography (TLC). This chemical modification alters the polarity of the molecule, which can be advantageous for subsequent purification steps.
Chromatographic Separation and Purification Methodologies
After the semisynthesis of this compound, the resulting mixture contains the desired product along with unreacted starting materials and by-products. Therefore, a robust purification step is essential to isolate the compound in a pure form.
High-performance liquid chromatography (HPLC) is a widely used technique for the purification of this compound. mdpi.com Preparative HPLC, which is designed to handle larger quantities of material, is particularly suitable for this purpose. The separation is achieved by passing the mixture through a column packed with a stationary phase, such as C18, and eluting with a suitable mobile phase. phcog.com The fractions containing the purified this compound are collected, and the solvent is removed to yield the final product. Other chromatographic techniques, such as silica gel column chromatography, can also be employed for purification. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization in Research Settings
To confirm the identity and assess the purity of the isolated this compound, a combination of sophisticated analytical methods is utilized.
| ¹H NMR Data for Geniposide |
| Chemical shifts (δ) and coupling constants (J) provide detailed structural information. |
| Data for this compound would show additional signals corresponding to the acetyl protons. |
| ¹³C NMR Data for Geniposide |
| The number and chemical shifts of the signals confirm the carbon framework of the molecule. |
| Acetylation leads to characteristic shifts in the carbon signals of the parent geniposide. |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) are often used to generate ions of the molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. nih.govresearchgate.net
| Mass Spectrometry Data for this compound |
| Molecular Formula |
| Molecular Weight |
| Monoisotopic Mass |
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final this compound product. mdpi.comtandfonline.com An analytical HPLC system equipped with a suitable column and a detector, such as a photodiode array (PDA) detector, is used. tandfonline.com The purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity. The retention time of the compound under specific HPLC conditions also serves as an identifying characteristic. mdpi.com
| HPLC Purity Analysis Parameters |
| Column |
| Mobile Phase |
| Detection |
| Purity Assessment |
Biosynthesis and Biotransformation Pathways Relevant to Pentaacetyl Geniposide
Precursor Pathways and Enzymatic Steps in Geniposide (B1671433) Biosynthesis
Pentaacetyl geniposide is a semi-synthetic compound derived from geniposide, a naturally occurring iridoid glycoside. The biosynthesis of geniposide is a complex process originating from the terpene metabolic pathway. nih.gov The journey begins with the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which serve as universal precursors for isoprenoids. mdpi.com These molecules are synthesized through the mevalonic acid (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.com
The key steps in the formation of the iridoid skeleton of geniposide are catalyzed by a series of enzymes. Geranyl pyrophosphate (GPP) is first hydrolyzed by geraniol (B1671447) synthase (GES) to produce geraniol. mdpi.com This is followed by hydroxylation by geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme. mdpi.com Subsequent enzymatic reactions, including those catalyzed by 8-oxocitronellyl enol synthase (IS), are crucial for the formation of the characteristic iridoid structure. nih.gov Transcriptome analyses of Gardenia jasminoides, a primary source of geniposide, have identified numerous unigenes encoding for key enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), and geranyl pyrophosphate synthase (GPPS), highlighting their vital roles in the biosynthesis of geniposide. nih.govnih.gov The final step in geniposide synthesis involves the glycosylation of the iridoid aglycone, a reaction mediated by UDP-glycosyltransferases (UGTs).
Table 1: Key Enzymes in Geniposide Biosynthesis
Microbial and Enzymatic Biotransformation Studies of Geniposide to its Aglycone and Metabolites (e.g., Genipin)
Geniposide can be biotransformed into its aglycone, genipin (B1671432), through enzymatic hydrolysis, a process of significant interest for the production of this bioactive compound. nih.gov Genipin itself is a valuable natural cross-linking agent and a precursor for natural colorants. jte.edu.vn The primary enzymes responsible for this conversion are β-glucosidases, which cleave the glucose moiety from geniposide. nih.govmdpi.com
Various microorganisms have been screened for their ability to hydrolyze geniposide. Fungi such as Trichoderma reesei, Trichoderma viride, and Aspergillus niger have demonstrated β-glucosidase activity capable of converting geniposide to genipin. nih.gov In one study, immobilized T. reesei achieved an 89% yield of genipin from geniposide within 34 hours. nih.gov Similarly, commercial cellulase, which contains β-glucosidase activity, has been effectively used for this transformation, with optimal conditions identified at a pH of 4.5. jte.edu.vnresearchgate.net Human intestinal bacteria, such as Eubacterium sp. A-44, also possess β-glucosidases that can metabolize geniposide into genipin. frontiersin.orghilarispublisher.com This microbial transformation in the gut is a key step for the biological activity of orally administered geniposide. mdpi.com
The efficiency of this biotransformation can be enhanced through enzyme immobilization. Co-immobilized β-glucosidase has been shown to have a high conversion rate of over 95% in 8 hours and a significantly longer half-life, making the process more cost-effective and suitable for industrial application. scientific.net
Table 2: Microbial and Enzymatic Biotransformation of Geniposide to Genipin
In Vitro and Preclinical In Vivo Metabolic Fate of this compound and Analogues
This compound, as an acetylated derivative, exhibits different pharmacokinetic properties compared to its parent compound, geniposide. Acetylation can influence the absorption, distribution, metabolism, and excretion of the molecule. Previous studies have suggested that this compound may possess enhanced pharmacological effects compared to geniposide. researchgate.net
Upon administration, it is anticipated that this compound undergoes deacetylation by esterases present in the body, leading to the formation of geniposide. This is a common metabolic pathway for acetylated natural products. Once converted back to geniposide, its metabolic fate would likely follow that of geniposide itself.
In vivo studies on geniposide have shown that it is metabolized into a variety of compounds. mdpi.com After oral administration in rats, geniposide is largely transformed into genipin by intestinal microflora. mdpi.com Genipin is then absorbed and can undergo further metabolism in the liver, including sulfation and glucuronidation. mdpi.com A comprehensive study identified numerous metabolites of geniposide in rats, found in plasma, urine, and various organs, resulting from processes like hydrolysis, hydroxylation, taurine (B1682933) conjugation, and demethylation. mdpi.com Specifically, after oral administration of geniposide, its main metabolites in rat plasma were identified as genipin and the mono-glucuronide conjugate of genipin. mdpi.com It is plausible that this compound follows a similar metabolic cascade after its initial deacetylation. In vitro studies using rat liver microsomes have also been employed to investigate the metabolism of geniposide, identifying several metabolic products. mdpi.com
Table 3: Potential Metabolic Fate of this compound
Genetic and Molecular Engineering Approaches for Enhanced Production (of Geniposide precursors)
The production of geniposide and its precursors can be enhanced through genetic and molecular engineering techniques. researchgate.netThese strategies aim to increase the yield of these valuable compounds in their natural plant sources or in heterologous systems like microbial cultures. mdpi.com One approach involves the overexpression of key regulatory genes or enzymes in the biosynthetic pathway. researchgate.netFor instance, identifying and overexpressing master regulatory factors that activate the entire iridoid biosynthesis pathway can significantly boost production. researchgate.netIn Catharanthus roseus, a plant that also produces iridoids, overexpression of certain transcriptional activators has been shown to increase the accumulation of these compounds. researchgate.net Metabolic engineering in microbial hosts, such as Saccharomyces cerevisiae (yeast), offers a promising alternative for the sustainable production of iridoids. mdpi.comescholarship.orgThis involves introducing the entire biosynthetic pathway for a target iridoid into the microbe. mdpi.comSuccess in this area requires a deep understanding of the pathway, including potential shunt pathways that might divert intermediates. mdpi.comFor example, engineering S. cerevisiae to improve the oxidation of 8-hydroxygeraniol and the subsequent reductive cyclization were key to increasing iridoid production. mdpi.comFurthermore, the use of advanced genetic tools like CRISPR/Cas9 has facilitated the modification of microbial genomes to optimize these complex biosynthetic pathways. mdpi.comThese approaches provide a powerful platform for increasing the availability of geniposide precursors, which are essential for the synthesis of this compound.
Compound Names Mentioned
1-deoxy-D-xylulose-5-phosphate (DXP)
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)
8-hydroxygeraniol
8-oxocitronellyl enol
8-oxogeranial
Aflatoxin B1 (AFB1)
Aflatoxin M1 (AFM1)
Ajmalicine
Albiflorin
Arginine
Asperuloside
Baicalein
Baicalin
Carboxylesterases
Catharanthine
Crocetin
Crocin
Dimethylallyl diphosphate (DMAPP)
Genipin
Genipin-1-O-glucuronide
Geniposide
Gentiopicroside
Geraniol
Geranyl pyrophosphate (GPP)
Glutamate
Hesperidin
Histidine
Hydroxytyrosol
Isoleucine
Isopentenyl diphosphate (IPP)
Leucine
Loganic acid
Nepetalactol
Oleuropein
Paeoniflorin
this compound
Phenylalanine
Pyruvate
Quercetin
Quercetin 3-O-glucoside
Sweroside
Swertiamarin
Tabersonine
Taurine
Theasinensin A
Tryptamine
Tyrosine
Vinblastine
Vincristine
β-carotene
β-glucosidase
β-rutinosidase
α-L-rhamnosidase
Preclinical Pharmacological Investigations of Pentaacetyl Geniposide
Investigations on Antiproliferative and Apoptotic Mechanisms
Research indicates that pentaacetyl geniposide (B1671433) exerts antiproliferative effects by modulating the cell cycle and inducing apoptosis in cancer cells. benthamdirect.comeurekaselect.com Studies, particularly in rat C6 glioma cells, have shown that the compound can inhibit cell growth both in culture and in animal models. nih.govnih.gov The underlying mechanisms involve halting cell cycle progression and activating molecular pathways that lead to cell death. nih.govresearchgate.net
Pentaacetyl geniposide has been shown to inhibit the proliferation of tumor cells by arresting the cell cycle. nih.govbenthamdirect.com In rat C6 glioma cells, treatment with this compound leads to cell cycle arrest at the G0/G1 phase. nih.govnih.govresearchgate.net This halt in progression is associated with significant changes in the expression of key cell cycle regulatory proteins. nih.gov
A notable effect is the induction of the cyclin-dependent kinase (cdk) inhibitor p21 protein, which correlates with an increase in p53 levels. nih.gov The induction of p21, in turn, represses the activity of the cyclin D1/cdk4 complex. eurekaselect.comnih.gov This repression prevents the phosphorylation of the retinoblastoma (Rb) protein. nih.govnih.gov Unphosphorylated Rb remains bound to the E2F transcription factor, which prevents the transcription of genes required for the cell to transition from the G1 to the S phase, effectively stopping cell division. benthamdirect.comeurekaselect.com
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in C6 Glioma Cells
| Protein | Effect of this compound Treatment | Consequence |
| p53 | Increased expression nih.govnih.gov | Upregulation of p21 nih.gov |
| p21 | Increased expression eurekaselect.comnih.gov | Inhibition of Cyclin D1/cdk4 complex nih.gov |
| Cyclin D1 | Decreased protein expression nih.gov | Reduced formation of Cyclin D1/cdk4 complex nih.gov |
| Cyclin D1/cdk4 Complex | Decreased formation and activity eurekaselect.comnih.gov | Prevention of Retinoblastoma (Rb) protein phosphorylation nih.gov |
| Retinoblastoma (Rb) | Reduced phosphorylation nih.gov | Sequestration of E2F transcription factor benthamdirect.comeurekaselect.com |
| Overall Outcome | Cell Cycle Arrest at G0/G1 Phase nih.govnih.gov | Inhibition of Tumor Cell Proliferation benthamdirect.com |
Beyond halting the cell cycle, this compound actively induces apoptosis, a form of programmed cell death, in cancer cells. nih.govnih.gov Treatment with the compound has been observed to cause characteristic apoptotic changes such as DNA fragmentation and chromatin condensation in C6 glioma cells. benthamdirect.comnih.gov This apoptotic effect is mediated through a complex interplay of signaling pathways involving both intrinsic (mitochondrial) and extrinsic (receptor-mediated) routes. nih.govnih.gov
A key event in the execution of apoptosis is the activation of a family of proteases called caspases. Research has demonstrated that this compound triggers the activation of these crucial enzymes. Specifically, its pro-apoptotic activity involves the activation of initiator caspase-8 and executioner caspase-3. benthamdirect.comeurekaselect.comnih.gov The activation of caspase-8 suggests the involvement of an extrinsic, death receptor-mediated pathway, while caspase-3 activation is a central convergence point for both extrinsic and intrinsic pathways, leading to the cleavage of cellular proteins and the morphological changes of apoptosis. nih.govnih.gov
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. nih.govyoutube.com this compound has been found to modulate the balance of these proteins to favor apoptosis. nih.gov In C6 glioma cells treated with the compound, a decreased level of the anti-apoptotic Bcl-2 protein was observed, alongside an increased level of the pro-apoptotic Bax protein. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in the intrinsic pathway, as it leads to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.govbenthamdirect.com The p53 tumor suppressor protein is also implicated in this process. benthamdirect.comnih.gov
Table 2: Modulation of Apoptotic Proteins by this compound
| Protein Family | Protein | Role in Apoptosis | Effect of this compound |
| Caspases | Caspase-8 | Initiator Caspase (Extrinsic Pathway) | Activation benthamdirect.comnih.gov |
| Caspase-3 | Executioner Caspase | Activation nih.govnih.gov | |
| Bcl-2 Family | Bcl-2 | Anti-apoptotic | Decreased expression nih.gov |
| Bax | Pro-apoptotic | Increased expression nih.gov |
The apoptotic effects of this compound are transduced through specific and interconnected signaling cascades. A central pathway identified in its mechanism is the Protein Kinase C delta (PKCδ)/c-Jun NH2-terminal kinase (JNK)/Fas pathway. benthamdirect.comnih.govnih.gov Studies have shown that this compound treatment leads to the activation and translocation of PKCδ to the cell membrane. nih.gov This activation of PKCδ is a critical upstream event that initiates the apoptotic signal. nih.govnih.gov
Downstream of PKCδ, the compound induces the activation of JNK, which in turn leads to the phosphorylation of c-Jun. nih.gov This subsequently stimulates the expression of Fas ligand (FasL). nih.govnih.gov The upregulation of FasL and its receptor Fas triggers the extrinsic apoptosis pathway, culminating in the activation of caspase-8 and caspase-3. benthamdirect.comnih.gov This entire cascade, from PKCδ through JNK to FasL, represents a key mitochondria-independent pathway for this compound-induced apoptosis. nih.gov
Further investigations have elucidated upstream signals that mediate the activation of the pivotal PKCδ pathway. Research indicates that this compound rapidly activates neutral sphingomyelinase (N-SMase). nih.govsemanticscholar.org This enzyme is responsible for the degradation of sphingomyelin (B164518) into ceramide, a lipid second messenger known to be involved in apoptosis. nih.gov
The activation of N-SMase and subsequent ceramide generation appear to be upstream of PKCδ activation. nih.gov Furthermore, the nerve growth factor (NGF)/p75 receptor system is implicated in this process. nih.govsemanticscholar.org this compound enhances the expression of NGF and the p75 receptor. nih.gov Inhibition of N-SMase was found to block this enhancement, suggesting that the NGF/p75 system acts as a downstream signal of N-SMase/ceramide activity. nih.gov Crucially, both N-SMase inhibition and antagonism of the p75 receptor were shown to eliminate the PKCδ translocation and subsequent FasL expression and caspase-3 activation induced by this compound. nih.gov This places the N-SMase and NGF/p75 receptor systems as critical upstream mediators that transduce the apoptotic signal to the PKCδ/JNK/FasL/caspase cascade. nih.govsemanticscholar.org
Inhibition of DNA Synthesis and Damage Response
This compound has demonstrated notable activity in modulating DNA synthesis and responding to cellular DNA damage. In vitro studies have shown that it can inhibit DNA synthesis in cultured C-6 glioma cells, suggesting a potential mechanism for its antitumor activity. nih.gov This inhibitory effect on DNA replication appears to be selective, as the compound has little effect on RNA and protein synthesis. nih.gov
Further research indicates that this compound can induce DNA fragmentation in glioma cells, a hallmark of apoptosis. eurekaselect.comnih.gov The compound's role in the DNA damage response is also highlighted by its involvement in key signaling pathways. For instance, the p53/Bax signaling pathway is suggested to be part of the apoptotic process induced by this compound. eurekaselect.comnih.gov In response to treatment with this compound, an increase in p53 and c-Myc expression has been observed, which is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This modulation of apoptosis-related proteins, coupled with cell cycle arrest at the G0/G1 phase, underscores its role in the cellular response to DNA damage. nih.gov
Moreover, this compound has been found to counteract the genotoxic effects of certain carcinogens. It has been shown to inhibit the DNA damage in C3H10T1/2 cells treated with aflatoxin B1 and to interfere with the inhibitory effect on DNA synthesis caused by this toxin. nih.gov
| Cell Line | Effect of this compound | Key Findings |
| C-6 glioma cells | Inhibition of DNA synthesis | Reduced plating efficiency and inhibition of DNA replication with minimal impact on RNA and protein synthesis. nih.gov |
| C-6 glioma cells | Induction of DNA fragmentation | Causes chromatin condensation and internucleosomal DNA laddering, indicative of apoptosis. nih.gov |
| C3H10T1/2 cells | Inhibition of Aflatoxin B1-induced DNA damage | Interfered with the inhibitory effect of aflatoxin B1 on DNA synthesis. nih.gov |
Studies on Anti-inflammatory Activities
This compound has been investigated for its potential to mitigate inflammatory processes, particularly in the context of rheumatoid arthritis.
Research has demonstrated that this compound can effectively reduce the production of key pro-inflammatory cytokines. In a study involving TNF-α-stimulated rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells), treatment with this compound led to a decrease in the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov This suppressive effect on cytokine production was also observed in an in vivo rat model of collagen-induced arthritis, where this compound treatment reduced the levels of IL-1β, IL-6, and IL-8 in synovial tissues. nih.gov
The same studies that highlighted the suppression of pro-inflammatory cytokines also revealed the inhibitory effect of this compound on matrix metalloproteinases (MMPs). Specifically, in TNF-α-stimulated MH7A cells, the compound reduced the production of MMP-2 and MMP-9. nih.gov These enzymes are known to play a crucial role in the degradation of the extracellular matrix, a key process in the joint destruction seen in rheumatoid arthritis. The reduction of MMP-2 and MMP-9 levels was also confirmed in the synovial tissues of rats with collagen-induced arthritis following treatment with this compound. nih.gov
| Cell/Tissue Model | Treatment | Effect on Pro-inflammatory Cytokines and MMPs |
| TNF-α-stimulated MH7A cells | This compound (12.5, 25, 50 μM) | Reduced production of IL-1β, IL-6, IL-8, MMP-2, and MMP-9. nih.gov |
| Synovial tissues of rats with collagen-induced arthritis | This compound | Reduced levels of IL-1β, IL-6, IL-8, MMP-2, and MMP-9. nih.gov |
The anti-inflammatory effects of this compound are linked to its ability to modulate critical intracellular signaling pathways. While much of the research has focused on its parent compound, geniposide, studies on this compound have implicated the nuclear factor-kappa B (NF-κB) pathway. In the context of adjuvant-induced arthritis, this compound has been shown to inhibit the activation of NF-κB in fibroblast-like synoviocytes, which is associated with its pro-apoptotic effects. researchgate.net
Research on geniposide provides further context, showing it can block the activation of NF-κB and the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and ERK1/2 in response to inflammatory stimuli. nih.gov
This compound has been shown to directly influence the Wnt/β-catenin signaling pathway, which is implicated in inflammatory processes. In TNF-α-stimulated MH7A cells, this compound inhibited the activation of the Wnt/β-catenin pathway. nih.gov This was evidenced by a reduction in the protein levels of Wnt1, phosphorylated glycogen (B147801) synthase kinase-3β (p-GSK-3β), and β-catenin, as well as the prevention of β-catenin's translocation into the nucleus. nih.govresearchgate.net The involvement of this pathway was further confirmed by experiments where the inhibitory effects of this compound on cell migration, invasion, and inflammation were enhanced when combined with an inhibitor of the Wnt/β-catenin pathway. nih.gov
Analysis of Antioxidant Capacities
Information regarding the direct antioxidant capacities of this compound is not available in the reviewed preclinical investigations.
Enhancement of Endogenous Antioxidant Enzymes (e.g., GST, GSH-Px, SOD)
This compound has been shown in preclinical models to bolster the endogenous antioxidant defense system. Research indicates that the compound can activate phase II detoxifying enzymes, which play a crucial role in mitigating cellular damage from oxidative stress. Specifically, studies have demonstrated that this compound increases the activity of glutathione (B108866) S-transferase (GST) and glutathione peroxidase (GSH-Px). eurekaselect.com This enhancement of enzymatic activity is a key mechanism behind its protective effects against certain types of cellular damage. eurekaselect.com
Glutathione S-transferases are a family of enzymes that catalyze the conjugation of reduced glutathione to various electrophilic compounds, rendering them less reactive and more water-soluble for excretion. Glutathione peroxidase, a selenium-containing enzyme, is vital for reducing hydrogen peroxide and lipid hydroperoxides to harmless molecules like water and alcohols, directly preventing the propagation of oxidative damage. eurekaselect.com By activating these enzymes, this compound helps to neutralize harmful byproducts of cellular metabolism and exposure to toxins. The current body of research primarily highlights the compound's influence on GST and GSH-Px, with less specific data available on its direct effects on superoxide (B77818) dismutase (SOD).
Table 1: Effect of this compound on Endogenous Antioxidant Enzymes
| Enzyme | Observed Effect | Implied Protective Function |
|---|---|---|
| Glutathione S-Transferase (GST) | Activation | Neutralization of electrophilic compounds |
| Glutathione Peroxidase (GSH-Px) | Activation | Reduction of hydrogen peroxide and lipid hydroperoxides |
| Superoxide Dismutase (SOD) | Data not extensively reported | (No specific data available for this compound) |
Scavenging of Reactive Oxygen Species (ROS)
The antioxidant activity of this compound appears to be mediated primarily through the enhancement of the body's own enzymatic defenses rather than by direct scavenging of reactive oxygen species (ROS). ROS are highly reactive chemical molecules, such as superoxide and hydroxyl radicals, that are generated as natural byproducts of cellular metabolism. ptfarm.pl When produced in excess, they can cause significant damage to cell structures, including lipids, proteins, and DNA. ptfarm.pl
While some natural compounds exert their antioxidant effects by directly neutralizing these radicals, the available evidence for this compound points towards an indirect mechanism. By upregulating the activity of enzymes like glutathione peroxidase (GSH-Px), as noted previously, the compound effectively reduces the cellular load of ROS-derived molecules like hydroperoxides. eurekaselect.com This enzymatic action prevents the chain reactions that lead to widespread oxidative damage. Therefore, this compound contributes to the control of ROS levels by strengthening the cellular machinery designed to manage oxidative stress.
Mechanisms of Lipid Peroxidation Inhibition
This compound inhibits lipid peroxidation through a well-defined enzymatic mechanism. Lipid peroxidation is a destructive process where free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids in cell membranes, leading to cellular damage. ptfarm.plmdpi.com
The primary mechanism by which this compound counters this process is through the activation of glutathione peroxidase (GSH-Px). eurekaselect.com GSH-Px is a critical enzyme in the cellular antioxidant defense system that catalyzes the reduction of lipid hydroperoxides (LOOH) to their corresponding non-toxic alcohols (LOH), using reduced glutathione (GSH) as a co-substrate. This action halts the lipid peroxidation chain reaction, which would otherwise propagate and cause extensive membrane damage. ptfarm.pl By boosting the activity of GSH-Px, this compound effectively prevents the accumulation of harmful lipid peroxides, thereby protecting cellular integrity. eurekaselect.com
Neurobiological and CNS-Related Preclinical Research
Effects on Neuronal Apoptosis and Cell Survival
Preclinical research, particularly in the context of oncology, has shown that this compound can induce apoptosis, or programmed cell death, in specific neuronal cell types, such as C6 glioma cells. nih.gov This pro-apoptotic effect is mediated through the activation of several complex signaling cascades. nih.govnih.gov
One identified pathway involves the immediate activation of neutral sphingomyelinase (N-SMase), which leads to the generation of ceramide. nih.gov This initiates a downstream cascade involving the p75 nerve growth factor receptor and protein kinase C delta (PKCδ). nih.gov The activation of PKCδ, in turn, triggers the c-Jun N-terminal kinase (JNK) pathway. nih.gov Activated JNK phosphorylates c-Jun, leading to an increased expression of Fas ligand (FasL). nih.gov The binding of FasL to its receptor, Fas, activates a caspase cascade, including caspase-8 and the executioner caspase-3, culminating in the characteristic features of apoptosis like DNA fragmentation. nih.govnih.gov
Furthermore, studies have implicated the p53 tumor suppressor protein in this process. Treatment with this compound has been observed to increase levels of p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes the apoptotic process. eurekaselect.com
Table 2: Signaling Pathways in this compound-Induced Apoptosis in Glioma Cells
| Signaling Pathway Component | Role in Apoptosis | Upstream/Downstream Modulators |
|---|---|---|
| Neutral Sphingomyelinase (N-SMase) | Initiates apoptotic signal | Activated by this compound |
| PKCδ | Transduces apoptotic signal | Downstream of N-SMase |
| JNK/c-Jun | Promotes expression of death ligands | Activated by PKCδ |
| Fas Ligand (FasL) | Induces apoptosis via Fas receptor | Upregulated by JNK/c-Jun pathway |
| Caspase-8 & Caspase-3 | Execute the apoptotic program | Activated by Fas/FasL interaction |
| p53 | Promotes apoptosis | Upregulated by this compound |
| Bax/Bcl-2 Ratio | Regulates mitochondrial apoptosis pathway | Increased by this compound |
Modulation of Neuroinflammation and Related Signaling Pathways
This compound has demonstrated significant anti-neuroinflammatory properties in preclinical models. In a rat model of depression induced by chronic unpredictable mild stress, the compound was found to suppress neuroinflammation in the prefrontal cortex. nutritional-psychology.orgnih.gov This effect was associated with an improvement in depressive-like behaviors. nih.gov
The molecular mechanisms underlying this anti-inflammatory action are multifaceted. This compound was shown to reverse the stress-induced increase in the mRNA and protein levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net
A central target of its action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nutritional-psychology.orgnih.gov The compound was observed to reduce the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.gov Additionally, this compound has been shown to decrease the expression of the NLRP3 inflammasome, a protein complex that plays a role in the maturation and release of IL-1β. nih.govresearchgate.net
Table 3: Effects of this compound on Neuroinflammatory Pathways
| Pathway/Molecule | Observed Effect | Consequence |
|---|---|---|
| IL-1β, IL-6, TNF-α | Decreased mRNA and protein levels | Reduction of pro-inflammatory cytokine load |
| NF-κB Pathway | Inhibition (via reduced IκBα degradation) | Decreased transcription of inflammatory genes |
| NLRP3 Inflammasome | Decreased mRNA and protein levels | Reduced maturation and release of IL-1β |
Neurotransmitter System Interactions
Based on currently available preclinical research, the direct interactions of this compound with specific neurotransmitter systems have not been extensively characterized. While its anti-neuroinflammatory effects and influence on the hypothalamic-pituitary-adrenal (HPA) axis suggest potential downstream modulation of neurotransmitter function, direct evidence detailing its effects on systems such as the serotonergic, dopaminergic, or cholinergic pathways is limited. nih.gov
Research on its parent compound, geniposide, has shown interactions with the cholinergic system, but these findings cannot be directly extrapolated to this compound without specific investigation. nih.gov Therefore, the precise nature and extent of this compound's influence on neurotransmitter release, reuptake, and receptor binding remain an area for future investigation in neuropharmacology.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | (Ac)5GP |
| Glutathione S-transferase | GST |
| Glutathione peroxidase | GSH-Px |
| Superoxide dismutase | SOD |
| Reactive oxygen species | ROS |
| Glutathione | GSH |
| Interleukin-1β | IL-1β |
| Interleukin-6 | IL-6 |
| Tumor Necrosis Factor-α | TNF-α |
| Nuclear Factor-kappa B | NF-κB |
| Geniposide | GE |
| Protein kinase C delta | PKCδ |
| c-Jun N-terminal kinase | JNK |
| Fas ligand | FasL |
| B-cell lymphoma 2 | Bcl-2 |
Hepatoprotective Mechanisms in Experimental Models
This compound, an acetylated derivative of geniposide, has demonstrated notable protective effects on the liver in preclinical studies. researchgate.net Its mechanisms of action are primarily centered on combating oxidative stress, reducing inflammation, and modulating the activity of key hepatic enzymes.
Attenuation of Hepatic Oxidative Stress and Inflammation
In experimental models of acute liver injury, such as that induced by D-galactosamine (D-GalN) in mice, this compound has shown a significant capacity to mitigate oxidative damage. researchgate.net The compound effectively reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and tissue damage. researchgate.net Concurrently, it enhances the activity of the body's natural antioxidant defense systems. Specifically, it has been observed to increase the reduced activities of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). researchgate.net This dual action of decreasing harmful oxidative products and bolstering endogenous antioxidant defenses suggests a potent antioxidative mechanism is central to its hepatoprotective effect. researchgate.net
Influence on Hepatic Enzyme Activity Profiles
A primary indicator of liver damage is the elevation of serum levels of hepatic enzymes, which leak from damaged hepatocytes into the bloodstream. This compound has been shown to effectively counteract this in animal models. In mice with D-GalN-induced liver injury, administration of this compound led to a significant decrease in the elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.net The normalization of these enzyme levels provides strong evidence of the compound's ability to protect liver cells and preserve their structural integrity. researchgate.net These biochemical findings are further supported by histopathological observations showing improved liver structure in treated animals. researchgate.net
The parent compound, geniposide, has also been extensively studied for its effects on liver enzymes in various contexts, including nonalcoholic steatohepatitis (NASH) and liver fibrosis, where it consistently reduces elevated ALT and AST levels. nih.govhilarispublisher.com
Table 1: Effects of this compound on Markers of Liver Injury
| Biomarker | Effect Observed | Model System | Reference |
|---|---|---|---|
| Alanine Aminotransferase (ALT) | Decreased | D-galactosamine-induced liver injury in mice | researchgate.net |
| Aspartate Aminotransferase (AST) | Decreased | D-galactosamine-induced liver injury in mice | researchgate.net |
| Malondialdehyde (MDA) | Decreased | D-galactosamine-induced liver injury in mice | researchgate.net |
| Superoxide Dismutase (SOD) | Increased | D-galactosamine-induced liver injury in mice | researchgate.net |
| Glutathione Peroxidase (GSH-Px) | Increased | D-galactosamine-induced liver injury in mice | researchgate.net |
Other Investigational Biological Activities in Preclinical Settings
Beyond its hepatoprotective effects, this compound has been explored for a range of other biological activities in preclinical research, demonstrating its potential in metabolic regulation, angiogenesis inhibition, and arthritis treatment.
Metabolic Regulation (e.g., Glucose, Lipid Metabolism)
Research into the metabolic effects of this compound is often contextualized by the extensive studies on its parent compound, geniposide. Geniposide has been shown to positively influence both glucose and lipid metabolism. nih.govnih.gov It can improve glucose utilization, enhance insulin (B600854) production, and protect pancreatic β-cells from damage. nih.govresearchgate.net Furthermore, geniposide helps to inhibit insulin resistance and suppress the production of glucose in the liver. nih.gov In terms of lipid metabolism, it promotes the breakdown of fats (lipolysis), inhibits their formation (lipogenesis), and helps regulate their transport. nih.govresearchgate.net These actions suggest that geniposide could be a beneficial agent in managing metabolic diseases. nih.govnih.gov While these findings are promising, further research is needed to specifically delineate the metabolic regulatory effects of this compound itself.
Anti-angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies. The parent compound of this compound, geniposide, has been identified as having anti-angiogenic properties. nih.gov In studies using the chick embryo chorioallantoic membrane (CAM) assay, geniposide demonstrated dose-dependent inhibition of new blood vessel formation. nih.gov It also showed an inhibitory effect on the growth of transformed cell lines. nih.gov This suggests a potential application for geniposide and its derivatives in conditions characterized by excessive angiogenesis. The specific anti-angiogenic activity of this compound remains an area for further investigation.
Anti-arthritic Potentials
The mechanisms underlying these effects are multifaceted. This compound reduces the systemic levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are key drivers of inflammation and joint destruction in arthritis. nih.gov Histological examination of the joints in treated animals revealed attenuated pathological damage and an increase in the expression of proteoglycans, essential components of healthy cartilage. nih.gov
At the cellular level, this compound has been found to induce apoptosis (programmed cell death) in the synovial tissue, which is pathologically overgrown in rheumatoid arthritis. nih.gov This pro-apoptotic effect is associated with the regulation of apoptosis-related proteins, including a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and cleaved caspase 3. nih.gov Furthermore, the compound has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation, by preventing the degradation and phosphorylation of its inhibitor, IκBα. nih.gov
Table 2: Anti-arthritic Effects of this compound in an Experimental Model
| Parameter | Effect Observed | Model System | Reference |
|---|---|---|---|
| Hind Paw Swelling | Suppressed | Adjuvant-induced arthritis in rats | nih.gov |
| Polyarthritis Index | Reduced | Adjuvant-induced arthritis in rats | nih.gov |
| Serum TNF-α | Decreased | Adjuvant-induced arthritis in rats | nih.gov |
| Serum IL-1β | Decreased | Adjuvant-induced arthritis in rats | nih.gov |
| Synovial Apoptosis | Increased | Adjuvant-induced arthritis in rats | nih.gov |
| NF-κB Activation | Inhibited | Adjuvant-induced arthritis in rats | nih.gov |
Structure Activity Relationship Sar Studies of Pentaacetyl Geniposide and Its Analogs
Identification of Pharmacophoric Moieties within the Pentaacetyl Geniposide (B1671433) Structure
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pentaacetyl geniposide, the key pharmacophoric features can be attributed to its three main structural components: the iridoid core, the glucose moiety, and the acetyl groups.
The Iridoid Core: The fundamental framework of this compound is the bicyclic cis-fused cyclopentan[c]-pyran ring system, which is characteristic of all iridoids. wikipedia.org This core structure acts as a rigid scaffold, positioning the other functional groups in a specific spatial orientation necessary for interaction with biological targets. SAR analyses on various iridoids suggest that modifications to this core, such as the presence and position of double bonds and substituents, significantly influence activity. nih.govnih.gov
The Acetyl Groups: The most distinguishing features of this compound are the five acetyl groups that replace the hydroxyl groups on the geniposide molecule (four on the glucose moiety and one on the iridoid core at C7). These acetyl groups are the primary drivers of the compound's altered physicochemical properties and enhanced bioactivity. They function as a crucial part of the pharmacophore not by directly interacting with the target in a specific bonding sense, but by enabling the molecule to reach its target more effectively. By masking the polar hydroxyl groups, the acetyl groups significantly increase the molecule's lipophilicity.
Comparative Analysis of Biological Activities with Geniposide and other Derivatives
The structural modifications in this compound, primarily the acetylation, lead to a marked difference in biological activity when compared to its parent compound, geniposide, and its aglycone, genipin (B1671432). Numerous studies have demonstrated that this compound often exhibits more potent pharmacological effects.
This compound has been shown to possess stronger anti-tumor and chemopreventive properties than geniposide. nih.gov For instance, it is more effective in reducing the growth of C6 glioma cells and inhibiting DNA synthesis in these cancer cells. nih.gov Furthermore, research indicates that this compound has superior anti-arthritic and antidepressant-like effects compared to geniposide. nih.gov
In contrast, geniposide itself displays a broad spectrum of activities, including neuroprotective, anti-diabetic, anti-inflammatory, and hepatoprotective effects. nih.gov Genipin, the aglycone of geniposide, also exhibits a wide range of biological actions, including anti-inflammatory, antioxidant, and antithrombotic properties. nih.gov The comparison highlights that while the core iridoid structure is responsible for the general spectrum of activity, the acetylation in this compound significantly enhances potency in several key therapeutic areas.
| Compound | Key Structural Feature | Reported Biological Activities | Relative Potency/Notes |
|---|---|---|---|
| Geniposide | Iridoid glycoside with multiple hydroxyl groups | Neuroprotective, Anti-diabetic, Anti-inflammatory, Hepatoprotective, Antitumor nih.gov | Baseline activity; often limited by low bioavailability. researchgate.net |
| This compound | Fully acetylated derivative of geniposide | Anti-tumor (glioma), Chemopreventive, Anti-arthritic, Antidepressant-like nih.gov | Demonstrates more potent or superior pharmacological functions compared to geniposide in several models. nih.gov |
| Genipin | Aglycone of geniposide (lacks glucose moiety) | Anti-inflammatory, Antioxidant, Antithrombotic, Neuroprotective nih.gov | Active metabolite of geniposide; its activity profile helps understand the role of the core iridoid structure. |
Impact of Acetylation on Lipophilicity, Membrane Permeability, and Bioactivity
The addition of five acetyl groups to the geniposide structure is a critical chemical modification that profoundly alters its physicochemical properties, which in turn enhances its biological activity.
Membrane Permeability: The increased lipophilicity of this compound directly translates to improved membrane permeability. Cell membranes are primarily composed of a lipid bilayer, which acts as a barrier to polar, water-soluble molecules like geniposide. The more lipophilic nature of this compound allows it to partition into and diffuse across these membranes more readily, leading to higher intracellular concentrations and better access to its biological targets.
Bioactivity: The enhanced membrane permeability and subsequent increase in bioavailability are key reasons for the superior pharmacological functions of this compound compared to its parent compound. nih.gov By reaching its site of action in higher concentrations, it can exert a more potent effect. This principle has been observed across various studies, where the acetylated form shows improved efficacy in anti-inflammatory, anti-cancer, and neuroprotective models.
| Property | Geniposide | This compound | Consequence of Change |
|---|---|---|---|
| Polarity | High (Multiple -OH groups) | Low (Masked -OH groups) | Shift from hydrophilic to lipophilic character. |
| Lipophilicity | Low | High | Increased fat solubility. |
| Membrane Permeability | Poor | Enhanced | Improved ability to cross cell membranes. |
| Bioavailability | Low | Increased | Higher concentration of the compound reaches systemic circulation and target tissues. |
| Resultant Bioactivity | Moderate | Potent / Superior | Enhanced pharmacological effects due to improved pharmacokinetics. |
Computational Modeling and Molecular Docking for SAR Elucidation
While experimental SAR studies provide invaluable data, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling offer deeper insights into the molecular interactions that govern bioactivity. mdpi.com These in silico techniques are instrumental in elucidating the SAR of complex natural products and their derivatives.
Although specific molecular docking studies focusing exclusively on this compound are not widely reported, research on geniposide and its other derivatives provides a strong framework for understanding its potential interactions. For instance, molecular docking has been successfully used to study the binding of geniposide to various protein targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing potential mechanisms for its neuroprotective effects. mdpi.com In these studies, computational models can predict the binding affinity and identify key amino acid residues in the target's active site that interact with the ligand through hydrogen bonds or hydrophobic interactions. mdpi.com
Furthermore, docking and SAR analyses have been conducted on other synthesized geniposide derivatives to understand their inhibitory activity against targets like protein tyrosine phosphatase 1B (PTP1B), a key enzyme in diabetes. nih.gov These studies demonstrated that the glucose scaffold and specific substitutions significantly impact the activity and selectivity of the compounds. nih.gov A QSAR study on genipin and related iridoids identified the dipole moment as a key factor for cytotoxic activity against HeLa cells, showcasing how computational models can correlate molecular properties with biological outcomes. nih.govnih.gov
For this compound, these computational approaches could be used to:
Predict Binding Modes: Docking simulations could model how this compound fits into the active site of various target proteins, helping to explain its potent anti-tumor or anti-inflammatory effects at a molecular level.
Explain Enhanced Activity: By comparing the docking scores and binding interactions of geniposide and this compound with a specific target, researchers could computationally validate that the enhanced activity is not just due to better pharmacokinetics but potentially also due to favorable interactions of the acetylated structure with the binding pocket.
Guide Future Drug Design: The insights gained from in silico models can guide the rational design of new analogs with even greater potency or selectivity, optimizing the structure for better interaction with the target. mdpi.com
Pharmacokinetics and Distribution in Preclinical Models
Absorption and Distribution Profiles in Animal Systems
Direct pharmacokinetic studies detailing the absorption and distribution of pentaacetyl geniposide (B1671433) in animal models are limited. However, insights can be drawn from the well-documented pharmacokinetics of its parent compound, geniposide, and the known effects of acetylation on molecular properties.
Geniposide itself is characterized by rapid absorption following oral administration in rats, with peak plasma concentrations typically observed within one hour. Despite this rapid absorption, the absolute oral bioavailability of geniposide is relatively low, reported to be around 9.67%. mdpi.com This low bioavailability is a significant factor in its preclinical evaluation.
Acetylation, the process by which acetyl functional groups are introduced into a molecule, is a common medicinal chemistry strategy to enhance the lipophilicity of a compound. acs.orgnih.gov Increased lipophilicity can facilitate the passage of a molecule across the lipid-rich barriers of the gastrointestinal tract, potentially leading to improved absorption and bioavailability. acs.orgnih.gov As pentaacetyl geniposide is a more lipophilic version of geniposide, it is hypothesized to have enhanced absorption characteristics. This is supported by findings that this compound exerts more potent chemopreventive effects in vivo than geniposide, which may be partly attributable to improved systemic exposure. eurekaselect.com
For comparative purposes, the pharmacokinetic parameters of geniposide in rats following oral administration are presented below.
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour |
| Absolute Oral Bioavailability | ~9.67% |
This table presents data for the parent compound, geniposide, to provide context for the potential pharmacokinetic profile of this compound.
Identification and Characterization of In Vivo Metabolites
The in vivo metabolism of this compound has not been explicitly detailed in published literature. However, a probable metabolic pathway can be inferred from the known biotransformation of geniposide and the general fate of acetylated compounds in the body.
It is highly likely that this compound undergoes rapid deacetylation in vivo, catalyzed by various esterase enzymes present in the plasma, liver, and other tissues. This enzymatic removal of the acetyl groups would convert this compound back to its parent compound, geniposide. This process is a common metabolic fate for acetylated drug molecules. nih.gov
Following its probable formation from this compound, geniposide would then be subjected to its known metabolic pathways. The metabolism of geniposide is extensive and has been well-characterized in rats. A total of 33 metabolites of geniposide have been identified in rat plasma, urine, and various tissues. mdpi.com The primary metabolic transformations of geniposide include:
Hydrolysis: The glucose moiety of geniposide can be cleaved by β-glucosidases, primarily from the gut microbiota, to yield its aglycone, genipin (B1671432). semanticscholar.org
Conjugation: Geniposide and genipin can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites that are more easily excreted. semanticscholar.org
Other Reactions: Additional metabolic reactions include demethylation, methylation, cysteine conjugation, glycosylation, and hydroxylation. mdpi.com
Therefore, the in vivo metabolites observed following the administration of this compound are expected to be largely identical to those of geniposide, with the initial deacetylation step being the key differentiating factor in its metabolic cascade.
Tissue Distribution of this compound and its Metabolites
As with its metabolism, the specific tissue distribution of intact this compound is not well-documented. However, based on its increased lipophilicity, it may exhibit a different initial distribution pattern compared to geniposide, potentially with greater penetration into lipid-rich tissues.
Following the likely rapid in vivo deacetylation to geniposide, the tissue distribution of the resulting metabolites would be expected to mirror that of geniposide administration. Studies in rats have shown that after oral administration of geniposide, its metabolites are found in a number of tissues. mdpi.com For instance, in one study, 12 metabolites were identified in both the liver and kidney, while 6 were found in the heart, lung, and brain, and 3 in the spleen. mdpi.com
The distribution of geniposide and its primary metabolites in rats is summarized in the table below.
| Tissue | Relative Concentration of Geniposide (AUC0→4h) |
| Kidney | Highest |
| Spleen | High |
| Liver | Moderate |
| Heart | Low |
| Lung | Lower |
| Brain | Lowest |
This table reflects the tissue distribution of the parent compound, geniposide, and provides a likely indication of the distribution of metabolites following the administration of this compound. Data is based on studies in rats. mdpi.comnih.gov
Bioavailability Considerations and Strategies for Enhancement
The oral bioavailability of many natural compounds, including geniposide, can be limited, which in turn can restrict their therapeutic efficacy. nih.gov A key consideration in the development of this compound is its potential for enhanced bioavailability compared to its parent compound.
The primary strategy embodied in the design of this compound is the improvement of its physicochemical properties through acetylation. The addition of five acetyl groups significantly increases the lipophilicity of the geniposide molecule. This enhanced lipophilicity is a well-established method for improving a drug's ability to be absorbed through the intestinal wall, thereby potentially increasing its oral bioavailability. acs.orgnih.gov
While direct comparative bioavailability studies between this compound and geniposide are lacking, the observation that this compound demonstrates more potent biological effects in vivo suggests that its systemic exposure may be greater. eurekaselect.com This would be consistent with the hypothesis that its acetylated structure leads to improved absorption.
Further strategies to enhance the bioavailability of compounds like this compound could include the use of advanced drug delivery systems, such as:
Liposomes or Nanoparticles: Encapsulating the compound in lipid-based or polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake.
Co-administration with Bioavailability Enhancers: Certain substances can inhibit metabolic enzymes or efflux pumps in the gut wall and liver, thereby increasing the systemic absorption of co-administered drugs.
In essence, the creation of this compound is in itself a strategy for bioavailability enhancement. The conversion of the more hydrophilic geniposide into a more lipophilic prodrug form is a rational approach to overcoming the pharmacokinetic limitations of the parent natural product.
Advanced Analytical Methods for Research Applications of Pentaacetyl Geniposide
Quantitative Analysis in Biological Matrices and Research Samples
Accurate quantification of Pentaacetyl geniposide (B1671433) in biological matrices such as plasma, tissues, and cell lysates is fundamental for pharmacokinetic studies and for correlating its concentration with observed biological effects. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary techniques utilized for this purpose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the quantitative analysis of small molecules in complex biological fluids. nih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
A typical LC-MS/MS method for the quantification of a compound like Pentaacetyl geniposide in rat plasma involves several key steps. asianpubs.orgresearchgate.net First, the plasma samples are pretreated to remove proteins and other interfering substances, often through protein precipitation or solid-phase extraction (SPE). nih.gov The extracted analyte is then separated from other components on a chromatographic column, such as a C18 column. rsc.org The separated compound is subsequently ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This mode allows for the specific detection and quantification of the target analyte by monitoring a specific precursor ion to product ion transition, which significantly enhances the selectivity and sensitivity of the assay. researchgate.net
For instance, a developed LC-MS/MS method for a similar compound, geniposidic acid, in rat plasma demonstrated excellent linearity over a specific concentration range with a low limit of quantification. nih.gov The precision and accuracy of such methods are typically within acceptable limits, ensuring the reliability of the pharmacokinetic data obtained. nih.gov The high sensitivity of LC-MS/MS makes it particularly suitable for studies where sample volumes are limited or when the compound is present at very low concentrations. nih.govresearchgate.net
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Chromatographic Column | Stationary phase for separation | C8 or C18 |
| Mobile Phase | Solvent system for elution | Methanol/Water or Acetonitrile (B52724)/Water with additives (e.g., formic acid) |
| Ionization Source | Method for ion generation | Electrospray Ionization (ESI) |
| Detection Mode | Mass spectrometric analysis mode | Multiple Reaction Monitoring (MRM) |
| Linear Range | Concentration range for accurate quantification | Typically in the ng/mL range (e.g., 10-4000 ng/mL) |
| Limit of Quantification (LOQ) | Lowest concentration reliably quantified | Can be as low as 5 ng/mL |
High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most commonly a photodiode array (PDA) or ultraviolet (UV) detector, is a widely used and robust technique for the quantification of compounds in research samples, including herbal extracts and pharmaceutical formulations. amazonaws.comdntb.gov.ua HPLC offers good precision, accuracy, and reproducibility for the analysis of various natural products. d-nb.infonih.gov
The development of an HPLC method for quantifying a compound like this compound involves optimizing several parameters, including the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. mdpi.com A reversed-phase C18 column is frequently employed for the separation of iridoid glycosides. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, often with an acid modifier like formic acid to improve peak shape. scielo.brresearchgate.net
For example, an HPLC-PDA method was developed for the simultaneous determination of geniposide and other active components from Gardenia jasminoides. tandfonline.com The method demonstrated good linearity, precision, and accuracy, making it suitable for the quality control of herbal preparations. tandfonline.com The validation of an HPLC method typically includes assessments of linearity, range, precision (intraday and interday), accuracy (recovery), and specificity. scielo.brresearchgate.net
| Validation Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | Correlation between concentration and detector response | > 0.999 |
| Precision (RSD%) | Agreement between a series of measurements | Typically < 2% |
| Accuracy (Recovery %) | Closeness of the measured value to the true value | Typically 95-105% |
| Specificity | Ability to assess the analyte in the presence of other components | No interference at the retention time of the analyte |
Bioanalytical Assay Development for Mechanistic Studies
To understand the cellular and molecular mechanisms underlying the biological effects of this compound, a variety of in vitro bioanalytical assays are employed. These assays provide valuable insights into the compound's impact on cell viability, proliferation, apoptosis, and the expression of key genes and proteins.
Cellular viability and proliferation assays are fundamental tools in drug discovery and mechanistic studies to assess the effects of a compound on cell health and growth. sciltp.com
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. nih.gov Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. However, it is important to note that some plant extracts can interfere with the MTT assay, potentially leading to false-positive results. tubitak.gov.tr
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. plos.org LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH released is proportional to the number of dead cells. The LDH assay is considered a reliable method for determining apoptotic death of neurons. nih.gov
| Assay | Principle | Measures | Advantages | Limitations |
|---|---|---|---|---|
| MTT | Metabolic reduction of MTT by mitochondrial dehydrogenases | Cell viability (metabolic activity) | Sensitive, widely used | Can be affected by metabolic state of cells; potential for interference by compounds tubitak.gov.tr |
| LDH | Release of lactate dehydrogenase from damaged cells | Cytotoxicity (membrane integrity) | Reliable for assessing cell death nih.gov | Less sensitive for early apoptotic events |
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in various diseases. Assays to detect apoptosis are crucial for evaluating the potential of compounds like this compound to induce or inhibit this process.
DAPI (4′,6-diamidino-2-phenylindole) staining is a fluorescent staining method used to visualize cell nuclei. youtube.com In apoptotic cells, the chromatin condenses and the nucleus fragments, which can be observed as brightly stained, condensed, or fragmented nuclei under a fluorescence microscope after DAPI staining. youtube.comresearchgate.net This method provides a qualitative assessment of apoptosis. youtube.com
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. nih.gov The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. assaygenie.comnih.gov These labeled ends can then be visualized by fluorescence microscopy or quantified by flow cytometry. nih.govresearchgate.net The TUNEL assay is a highly sensitive and specific method for detecting apoptotic cells. assaygenie.com Often, DAPI is used as a counterstain in TUNEL assays to visualize all cell nuclei. researchgate.netresearchgate.net
| Method | Principle | Stage of Apoptosis Detected | Readout |
|---|---|---|---|
| DAPI Staining | Binds to AT-rich regions of DNA, allowing visualization of nuclear morphology | Mid to late stage (nuclear condensation and fragmentation) youtube.com | Fluorescence microscopy (qualitative) youtube.com |
| TUNEL Assay | Enzymatic labeling of DNA strand breaks nih.gov | Late stage (DNA fragmentation) nih.gov | Fluorescence microscopy or flow cytometry (quantitative) nih.gov |
To delve deeper into the molecular mechanisms of this compound, it is essential to analyze its effects on gene and protein expression levels. youtube.comyoutube.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound research, ELISA can be used to measure the concentration of specific proteins, such as cytokines or growth factors, in cell culture supernatants or lysates.
Western Blot is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest. This method can be used to assess the effect of this compound on the expression levels of key signaling proteins. nih.gov
Quantitative Polymerase Chain Reaction (qPCR) , also known as real-time PCR, is a powerful technique used to amplify and simultaneously quantify a targeted DNA molecule. It is commonly used to measure gene expression by quantifying the amount of messenger RNA (mRNA) corresponding to a specific gene. This allows researchers to determine if this compound treatment upregulates or downregulates the expression of genes involved in specific cellular pathways. nih.gov For example, research on Penta-acetyl geniposide has shown its ability to reduce the mRNA levels of MMP-2 and MT1-MMP. nih.gov
| Technique | Target Molecule | Information Provided | Common Application in this compound Research |
|---|---|---|---|
| ELISA | Protein | Quantification of protein concentration | Measuring levels of secreted proteins (e.g., cytokines) |
| Western Blot | Protein | Detection and relative quantification of protein levels nih.gov | Assessing changes in signaling pathway protein expression nih.gov |
| qPCR | mRNA (gene expression) | Relative quantification of gene expression levels nih.gov | Determining the effect on the transcription of target genes nih.gov |
Future Directions and Emerging Research Avenues for Pentaacetyl Geniposide
Integrated Omics Approaches for Comprehensive Pathway Elucidation
To move beyond single-pathway analyses and understand the systemic effects of Pentaacetyl geniposide (B1671433), future research will likely incorporate integrated "omics" approaches. While extensive multi-omics studies have been conducted on its parent compound, geniposide, similar comprehensive analyses for Pentaacetyl geniposide are a logical and necessary next step. nih.govnih.gov
Proteomics: Quantitative proteomics can identify the full spectrum of proteins that are differentially expressed in cells or tissues upon treatment with this compound. This approach can uncover novel protein targets and signaling networks that are modulated by the compound. For instance, proteomic analyses of geniposide have successfully identified differential proteins involved in antioxidation, signal transduction, and energy metabolism, providing a blueprint for similar investigations into its acetylated derivative. nih.gov
Genomics and Transcriptomics: Transcriptomic analysis can reveal changes in gene expression patterns induced by this compound, identifying the upstream regulatory mechanisms for the observed proteomic and metabolomic changes. An integrated analysis of transcriptomic and metabolomic data for geniposide in treating intrahepatic cholestasis identified 739 differentially expressed genes and 98 differential metabolites, pinpointing crucial pathways like bile secretion and glutathione (B108866) metabolism. nih.gov A similar integrative strategy would be invaluable for mapping the comprehensive mechanism of action for this compound. mdpi.com
By combining these omics datasets, researchers can construct detailed regulatory and metabolic networks to provide a holistic view of the compound's biological impact, moving from a linear understanding to a systems biology perspective. griffith.edu.au
Exploration of Novel Biological Targets and Signaling Pathways
Current research has identified several key signaling pathways modulated by this compound, primarily in the contexts of cancer and inflammation. Studies have shown it can induce apoptosis in tumor cells and arrest the cell cycle at the G0/G1 phase. eurekaselect.com This is achieved through the activation of apoptotic cascades involving PKCd/JNK/Fas/caspase 8 and caspase 3, as well as the p53/Bax signaling pathway. eurekaselect.com Furthermore, it has been found to suppress the cyclin D1/cdk4 complex. eurekaselect.com In the context of arthritis, this compound exerts a pro-apoptotic effect on fibroblast-like synoviocytes by regulating proteins like Bax and Bcl-2 and, notably, by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov
Future investigations should aim to discover novel biological targets to broaden the therapeutic applicability of this compound. Given the wide range of pharmacological effects observed for the parent compound geniposide—including neuroprotective, anti-diabetic, and hepatoprotective activities—it is plausible that this compound possesses a similarly broad bioactivity profile. mdpi.comnih.gov Research could explore its effects on pathways implicated in metabolic diseases, such as the AMPK and Wnt/β-catenin signaling pathways, or neurodegenerative disorders. nih.gov Network pharmacology and molecular docking approaches, which have been used to predict targets for geniposide in colorectal cancer, could be employed as a preliminary screening method to identify high-affinity protein targets for this compound. researchgate.net
| Target/Pathway | Biological Context | Observed Effect | Reference |
|---|---|---|---|
| NF-κB Signaling Pathway | Rheumatoid Arthritis | Inhibition of activation | nih.gov |
| Apoptosis-Related Proteins (Bax, Bcl-2, Caspase 3) | Rheumatoid Arthritis, Cancer | Modulation of protein levels to induce apoptosis | eurekaselect.comnih.gov |
| PKCd/JNK/Fas/Caspase 8 | Cancer (Glioma) | Activation of apoptotic cascade | eurekaselect.com |
| p53/Bax Signaling | Cancer (Glioma) | Involvement in apoptosis induction | eurekaselect.com |
| p21/Cyclin D1/cdk4 Complex | Cancer (Glioma) | Induction of p21, leading to G0/G1 cell cycle arrest | eurekaselect.com |
Development of Advanced Delivery Systems in Preclinical Research
A significant hurdle for many natural product-based therapeutic agents is their suboptimal pharmacokinetic properties, such as poor solubility and low bioavailability. mdpi.com The parent compound, geniposide, exhibits low absolute oral bioavailability. nih.gov While the acetylation of geniposide to form this compound may alter its lipophilicity and absorption, advanced drug delivery systems could further enhance its therapeutic efficacy. Nanotechnology-based formulations offer a promising strategy to overcome these limitations. nih.govnih.gov
Future preclinical research should focus on developing and evaluating nano-drug delivery systems for this compound. These systems can improve in vivo stability, increase bioavailability, and enable targeted delivery to specific tissues, thereby maximizing therapeutic effects while minimizing potential off-target effects. nih.govastrazeneca.com
Potential nanotechnology platforms for investigation include:
Liposomes: These spherical vesicles are composed of phospholipid bilayers and can encapsulate both hydrophilic and hydrophobic compounds, making them versatile carriers. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanospheres or nanocapsules that encapsulate the drug, allowing for controlled and sustained release. nih.gov In preclinical studies, such nanoparticles have been shown to increase the anti-tumor activity of other drugs. astrazeneca.com
Lipid Nanoparticles (LNPs): These have proven highly successful for the delivery of nucleic acids and could be adapted for small molecules like this compound to improve cellular uptake and distribution. astrazeneca.commdpi.com
By engineering these nanoparticles with specific targeting ligands, it may be possible to direct this compound to tumor sites or inflamed tissues, further enhancing its potency and precision. astrazeneca.com
Combinatorial Preclinical Strategies with Other Investigational Agents
The complexity of diseases like cancer often necessitates combination therapy. Future preclinical studies should investigate the synergistic potential of this compound when combined with other therapeutic agents. Given its demonstrated anti-tumor activities, including the induction of apoptosis and cell cycle arrest, combining it with conventional chemotherapeutic drugs could enhance treatment efficacy or overcome drug resistance. eurekaselect.com
Research on other natural compounds, such as curcumin, has shown that combination therapies can sensitize cancer cells to standard drugs like 5-fluorouracil or carboplatin. mdpi.com Similarly, genipin (B1671432), the aglycone of geniposide, has been noted for its ability to potentiate the effects of anti-cancer drugs. bjmu.edu.cn Preclinical studies could be designed to assess whether this compound can act in a similar manner. Investigating its effects on drug resistance mechanisms, DNA repair pathways, or tumor angiogenesis in combination with targeted therapies or immunotherapies represents a rich field for future research.
Application in Molecular Breeding and Genetic Diversification of Source Plants
This compound is derived from geniposide, which is a major bioactive constituent of the fruit of Gardenia jasminoides Ellis. nih.gov The sustainable and high-yield production of this precursor compound is essential for extensive research and potential future clinical applications. Molecular breeding and genetic engineering of the source plant offer a forward-looking strategy to ensure a stable supply.
Future research in this area could focus on:
Biosynthetic Pathway Elucidation: Identifying and characterizing the key enzymes and regulatory genes involved in the geniposide biosynthesis pathway in Gardenia jasminoides.
Genetic Engineering: Utilizing modern genetic tools, such as CRISPR-Cas9, to modify the genome of the plant to upregulate the expression of rate-limiting enzymes in the pathway. This could lead to the development of high-yielding cultivars of Gardenia jasminoides.
Cell and Tissue Culture: Developing optimized plant cell or tissue culture systems for the industrial-scale production of geniposide under controlled laboratory conditions, which would provide a consistent and sustainable source independent of agricultural variables.
By enhancing the natural production of geniposide, the starting material for synthesizing this compound would become more abundant and cost-effective, thereby facilitating the broader preclinical and potentially clinical investigation of this promising compound.
Q & A
Basic Research Questions
Q. What experimental models are optimal for studying the neuroprotective effects of Pentaacetyl geniposide, and how are dose-response relationships validated?
- Answer : In vivo models like transient middle cerebral artery occlusion (tMCAO) in rats and chronic constriction injury (CCI) in neuropathic pain studies are widely used to assess neuroprotection. Dose-dependent effects are validated via standardized protocols: infarct volume measurement (MRI or TTC staining), behavioral tests (e.g., mechanical allodynia), and biochemical assays (e.g., blood-brain barrier integrity). Statistical validation requires ANOVA with post-hoc tests (e.g., Tukey’s) and SEM reporting to ensure reproducibility .
Q. Which signaling pathways are central to this compound’s therapeutic effects, and what methodologies confirm these interactions?
- Answer : Key pathways include GluN2A/AKT/ERK in neuroprotection and EGFR/PI3K/AKT in pain alleviation. Mechanistic validation employs Western blotting (e.g., pAKT, pERK), transcriptome profiling (RNA-seq for inflammatory markers), and calcium flux assays. Antagonist co-treatment (e.g., GluN2A inhibitor NVP) is critical to isolate pathway-specific effects .
Advanced Research Questions
Q. How can multi-omics approaches resolve systemic mechanisms of this compound in complex disease models?
- Answer : Integrate miRNAome, proteome, and metabolome data using tools like Ingenuity Pathway Analysis (IPA) to map interconnected networks. For example, iTRAQ-based proteomics (LC-MS/MS) identifies differentially expressed proteins, while UPLC-MS metabolomics reveals TCA cycle disruptions. Principal component analysis (PCA) and OPLS-DA segregate treatment groups, linking molecular changes to functional outcomes (e.g., mitochondrial energy metabolism) .
Q. What strategies address contradictory findings in this compound studies, such as cell-type-specific apoptotic responses?
- Answer : Contradictions may arise from model heterogeneity (e.g., cancer vs. neuronal cells). Mitigation strategies include:
- Replication : Use multiple cell lines (e.g., A549 and NCI-H1299 in NSCLC studies) .
- Contextual analysis : Compare microenvironmental factors (e.g., inflammatory cytokines in CCI vs. hypoxia in stroke models) .
- Meta-analysis : Cross-reference datasets from independent omics studies to identify consensus pathways .
Q. How can researchers differentiate this compound from its metabolites or parent compound in pharmacokinetic studies?
- Answer : Employ high-resolution mass spectrometry (HR-MS) for exact mass determination (e.g., 598.195121 Da) and LC-MS/MS for structural elucidation. Isotopic labeling or stable isotope tracers track metabolic conversion. Validate purity via HPLC-UV and nuclear magnetic resonance (NMR), ensuring batch-to-batch consistency for sensitive assays (e.g., calcium signaling) .
Q. What experimental designs optimize translational relevance for this compound in pre-clinical studies?
- Answer : Use humanized animal models (e.g., xenografts for cancer studies) and clinically relevant endpoints (e.g., spared respiratory capacity in mitochondrial assays). Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and dose escalation. Adhere to ARRIVE guidelines for rigor in experimental stroke models .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
